Calcium D-Galactonate Calcium D-Galactonate
Brand Name: Vulcanchem
CAS No.: 69617-74-9
VCID: VC2861846
InChI: InChI=1S/2C6H12O7.Ca.5H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2*2-5,7-11H,1H2,(H,12,13);;5*1H2/q;;+2;;;;;/p-2/t2*2-,3+,4+,5-;;;;;;/m11....../s1
SMILES: C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2]
Molecular Formula: C12H32CaO19
Molecular Weight: 520.45 g/mol

Calcium D-Galactonate

CAS No.: 69617-74-9

Cat. No.: VC2861846

Molecular Formula: C12H32CaO19

Molecular Weight: 520.45 g/mol

* For research use only. Not for human or veterinary use.

Calcium D-Galactonate - 69617-74-9

Specification

CAS No. 69617-74-9
Molecular Formula C12H32CaO19
Molecular Weight 520.45 g/mol
IUPAC Name calcium;(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate;pentahydrate
Standard InChI InChI=1S/2C6H12O7.Ca.5H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2*2-5,7-11H,1H2,(H,12,13);;5*1H2/q;;+2;;;;;/p-2/t2*2-,3+,4+,5-;;;;;;/m11....../s1
Standard InChI Key GBYWVMUWGXQZBD-TYCUOJIBSA-L
Isomeric SMILES C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2]
SMILES C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2]
Canonical SMILES C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2]

Introduction

Chemical Structure and Properties

Calcium D-Galactonate is derived from D-galactonic acid, which belongs to the family of aldonic sugar acids. D-galactonate, the anionic component of this calcium salt, has a molecular formula of C6H11O7- with a molecular weight of 195.15 g/mol . The complete calcium salt typically exists as calcium D-galactonate pentahydrate (C₁₂H₂₂CaO₁₄) in its crystalline form.

The compound exhibits several notable physical and chemical properties:

PropertyCharacteristic
ConfigurationD-configuration
Physical StateCrystalline solid (as pentahydrate)
SolubilityWater-soluble
Biological ClassificationHuman metabolite
Structural RelationshipConjugate base of D-galactonic acid; enantiomer of L-galactonate

The D-configuration of this compound is particularly important for its biochemical activity, as stereochemistry plays a crucial role in molecular recognition and enzymatic interactions in biological systems .

Synthesis Methods and Procedures

The scientific literature documents precise methods for synthesizing calcium D-galactonate, particularly in labeled form for research applications. The synthesis pathway typically begins with D-lyxose as a precursor molecule.

Standard Synthesis Pathway

The primary synthetic route to calcium D-galactonate-1-C14 pentahydrate, as described in scientific literature, involves a cyanhydrin synthesis process with the following key steps:

  • Preparation of a reaction mixture containing sodium hydroxide and NaC14N

  • Addition of D-lyxose in a carbon dioxide-saturated solution containing sodium bicarbonate

  • Filtration and evaporation under reduced pressure to obtain a sirup

  • Crystallization through the addition of methanol and seed crystals

  • Purification via recrystallization from hot water with careful addition of methanol

This process has been optimized to provide high yields of pure calcium D-galactonate pentahydrate.

Yield and Efficiency Data

Research has documented the following yield data for the synthesis and conversion of calcium D-galactonate and related compounds:

The high yield of calcium D-galactonate pentahydrate (67%) from the initial reaction mixture demonstrates the efficiency of this synthetic approach .

Conversion to Related Compounds

An important aspect of calcium D-galactonate chemistry is its role as a precursor for other biochemically relevant compounds.

Conversion to D-Galactono-γ-lactone

The transformation of calcium D-galactonate-1-C14 to D-galactono-γ-lactone-1-C14 has been achieved with quantitative yield through a carefully controlled process:

  • Dissolution of calcium D-galactonate in water

  • Passage through a cation exchange resin column

  • Concentration of the effluent under reduced pressure

  • Lactonization through controlled evaporation in a current of air at 80°C

  • Periodic dissolution in ethylene glycol monomethyl ether during evaporation

During this transformation, researchers have observed a distinctive morphological change from needle-like crystals of D-galactonic acid to wedge-shaped crystals characteristic of the lactone form .

Further Conversion to D-Galactose

Biochemical Significance

Calcium D-galactonate and its related compound D-galactonate play significant roles in biological systems, particularly in bacterial metabolism.

Role in Bacterial Metabolism

D-galactonate serves as a key metabolite in certain bacterial species, most notably Escherichia coli. The metabolism of D-galactonate in E. coli follows a well-defined pathway regulated by the transcriptional repressor DgoR .

The metabolic pathway involves multiple enzymatic steps:

EnzymeFunction in D-galactonate Metabolism
DgoTPutative transporter that imports D-galactonate into the bacterial cytoplasm
DgoDDehydratase that converts D-galactonate to 2-dehydro-3-deoxy-D-galactonate
DgoKKinase that phosphorylates the intermediate to form 2-dehydro-3-deoxy-D-galactonate 6-phosphate
DgoAAldolase that cleaves the phosphorylated intermediate to D-glyceraldehyde 3-phosphate and pyruvate
DgoRTranscriptional repressor that regulates the expression of dgo genes

This metabolic sequence allows bacteria to utilize D-galactonate as a carbon and energy source .

Regulation of D-galactonate Metabolism

Research has revealed that the regulation of D-galactonate metabolism in E. coli occurs through the action of DgoR, a GntR family transcriptional regulator. DgoR functions by binding to two inverted repeats that overlap with the D-galactonate-inducible promoter in the dgo operon .

The binding of D-galactonate to DgoR induces a conformational change in the repressor protein, leading to derepression of the dgo operon and subsequent expression of the genes involved in D-galactonate metabolism .

Research Findings on Biological Relevance

Role in Bacterial Host Colonization

Recent research has highlighted the significance of D-galactonate metabolism in bacterial colonization of host organisms. In a notable study, a human urinary tract isolate of E. coli introduced into the mouse gut was found to accumulate missense mutations in the dgoR gene .

Further investigation revealed that these mutants were defective in DNA binding, suggesting that deregulation of D-galactonate metabolism provides a selective advantage during colonization of the mammalian gut . This finding emphasizes the potential importance of the D-galactonate metabolic pathway in host-microbe interactions.

Growth Advantages in D-galactonate Metabolism

Experimental evidence has demonstrated that deletion of the dgoR gene leads to faster growth of E. coli K-12 in media containing D-galactonate as the sole carbon source. This growth advantage is associated with strong constitutive expression of the dgo genes in the absence of the repressor .

These findings suggest that the ability to efficiently metabolize D-galactonate may confer competitive advantages to bacteria in specific ecological niches, particularly in environments where this compound is readily available.

Applications in Scientific Research

Calcium D-galactonate has proven valuable in various scientific research applications, particularly in fields related to metabolic studies and biochemical investigations.

Use in Labeled Compound Synthesis

One of the most significant applications of calcium D-galactonate is in the synthesis of isotopically labeled compounds for metabolic studies. The compound serves as an important intermediate in the preparation of D-galactose-1-C14, which has applications in tracing metabolic pathways and understanding carbohydrate metabolism .

The efficient conversion of calcium D-galactonate-1-C14 to other labeled compounds makes it a valuable precursor in radiochemical synthesis pathways .

Studies on Enzyme-Substrate Interactions

As a substrate for specific enzymes in the D-galactonate metabolic pathway, calcium D-galactonate provides opportunities for studying enzyme-substrate interactions and the structural basis of substrate specificity. Such studies contribute to our understanding of metabolic regulation and enzyme function.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator